molecular formula C4H14Cl2N2 B13412626 1,4-Diaminobutane-1,4-13C2 Dihydrochloride

1,4-Diaminobutane-1,4-13C2 Dihydrochloride

Cat. No.: B13412626
M. Wt: 163.06 g/mol
InChI Key: XXWCODXIQWIHQN-MWLKZMJOSA-N
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Description

1,4-Diaminobutane-1,4-13C2 Dihydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 1,4-diaminobutane, also known as putrescine, which is a biogenic amine involved in cellular metabolism. The compound is labeled with carbon-13 isotopes at the 1 and 4 positions, making it useful for tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride can be synthesized through the decarboxylation of ornithine in the presence of the enzyme ornithine decarboxylase . The labeled carbon atoms are introduced during the synthesis of the precursor compounds, which are then converted to the final product through a series of chemical reactions.

Industrial Production Methods: Industrial production of this compound involves the use of stable isotope-labeled precursors and controlled reaction conditions to ensure high purity and isotopic enrichment. The compound is typically crystallized from ethanol and water to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives of 1,4-diaminobutane.

Scientific Research Applications

1,4-Diaminobutane-1,4-13C2 Dihydrochloride is used in various scientific research applications, including:

Comparison with Similar Compounds

    1,4-Diaminobutane (Putrescine): The non-labeled version of the compound.

    1,4-Diaminobutane-15N2 Dihydrochloride: Labeled with nitrogen-15 isotopes.

    1,6-Diaminohexane-1,6-13C2: A similar compound with a longer carbon chain.

    Spermidine- (butyl-13C4) Trihydrochloride: Another polyamine labeled with carbon-13 isotopes.

Uniqueness: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride is unique due to its specific labeling with carbon-13 isotopes at the 1 and 4 positions, making it particularly useful for tracing metabolic pathways and studying the role of polyamines in various biological processes .

Properties

Molecular Formula

C4H14Cl2N2

Molecular Weight

163.06 g/mol

IUPAC Name

(1,4-13C2)butane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i3+1,4+1;;

InChI Key

XXWCODXIQWIHQN-MWLKZMJOSA-N

Isomeric SMILES

C(C[13CH2]N)[13CH2]N.Cl.Cl

Canonical SMILES

C(CCN)CN.Cl.Cl

Origin of Product

United States

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